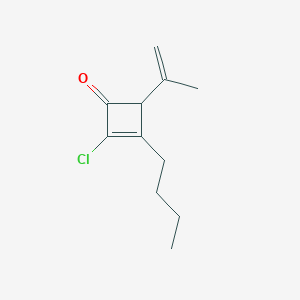
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is an organic compound with a unique structure that includes a cyclobutene ring substituted with butyl, chloro, and prop-1-en-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the double bond in the prop-1-en-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
科学的研究の応用
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one exerts its effects involves interactions with various molecular targets. The chlorine atom and the double bond in the prop-1-en-2-yl group are key sites for chemical reactions, allowing the compound to participate in a range of biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.
類似化合物との比較
Similar Compounds
3-Butyl-2-chloro-4-methylcyclobut-2-en-1-one: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-ethylcyclobut-2-en-1-one: Similar structure but with an ethyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclopent-2-en-1-one: Similar structure but with a cyclopentene ring instead of a cyclobutene ring.
Uniqueness
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is unique due to the combination of its substituents and the cyclobutene ring. This structure provides specific reactivity and properties that are not found in its similar compounds, making it valuable for targeted applications in synthesis and materials science.
特性
CAS番号 |
500768-42-3 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
3-butyl-2-chloro-4-prop-1-en-2-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H15ClO/c1-4-5-6-8-9(7(2)3)11(13)10(8)12/h9H,2,4-6H2,1,3H3 |
InChIキー |
PEYWNICGRZVKRG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=O)C1C(=C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
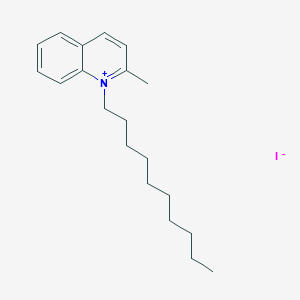
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
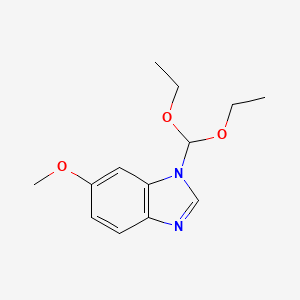
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
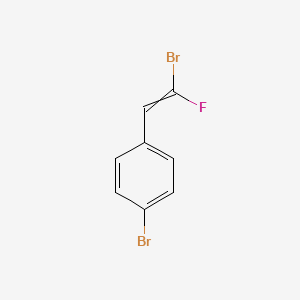
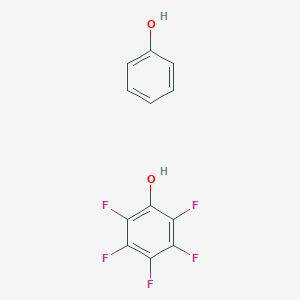
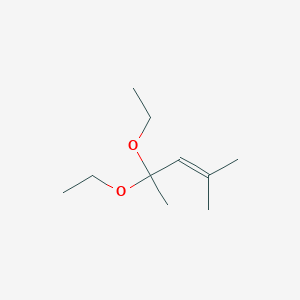
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
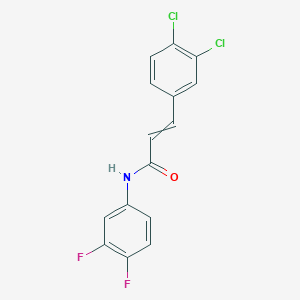

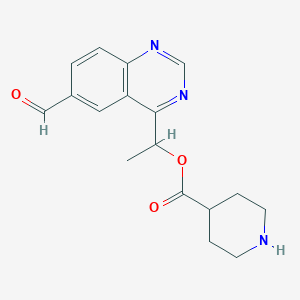
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
